
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a thiophene ring and methylamino substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole: This compound shares a thiophene ring but has a different core structure.
2-Methyl-5-(thiophen-2-yl)-pyridazin-3-one: Similar core structure but lacks the methylamino substituent.
Uniqueness
2-Methyl-5-(methylamino)-4-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
2-methyl-5-(methylamino)-4-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C10H11N3OS/c1-11-7-6-12-13(2)10(14)9(7)8-4-3-5-15-8/h3-6,11H,1-2H3 |
InChI 键 |
MTJLCGMIQVWDIC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=O)N(N=C1)C)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)
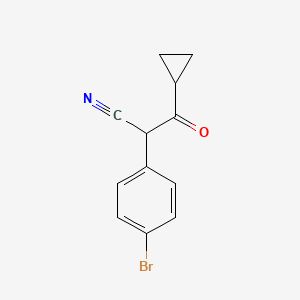
![(2S)-3-[Butyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13208536.png)
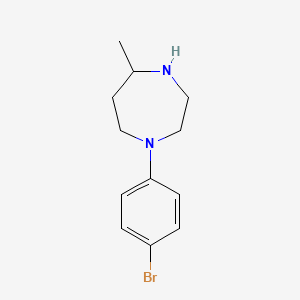
![8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13208543.png)

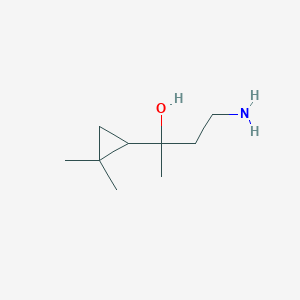
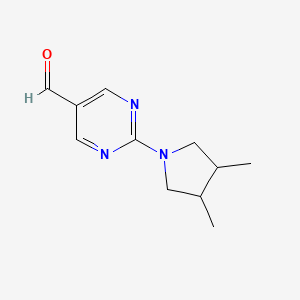
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)

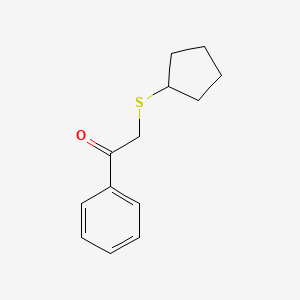
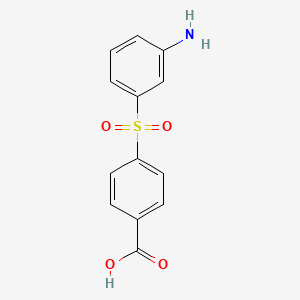
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
